An In-depth Technical Guide to 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, a halogenated butyrophenone derivative of significant interest in synthetic organic chemistry and drug development. This document elucidates the compound's IUPAC nomenclature, detailed chemical structure, and physicochemical properties. A plausible and detailed two-step synthetic pathway is presented, commencing with the Friedel-Crafts acylation of chlorobenzene followed by regioselective alpha-bromination. The guide further explores the characteristic reactivity of this α-haloketone, a class of compounds known for their utility as versatile electrophilic building blocks. Particular emphasis is placed on its potential application as a key intermediate in the synthesis of complex heterocyclic scaffolds, such as those found in azole-based antifungal agents. This guide also addresses critical safety and handling protocols and provides predicted spectroscopic data to aid in the identification and characterization of this compound.
Introduction: Unveiling a Key Synthetic Intermediate
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is a multi-functionalized organic molecule that holds considerable promise as an intermediate in the synthesis of novel therapeutic agents. Its structure, incorporating an α-bromoketone moiety, a chloroalkyl chain, and a 4-chlorophenyl group, offers multiple reactive sites for strategic chemical modifications. The presence of the α-haloketone functional group, in particular, renders the molecule a potent electrophile, making it a valuable precursor for the construction of diverse molecular architectures, most notably heterocyclic systems that form the core of many pharmaceuticals.[1][2][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in harnessing the synthetic potential of this compound.
Compound Profile: IUPAC Name and Chemical Structure
The precise and unambiguous identification of a chemical entity is paramount in scientific research. The compound in focus is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name
The correct IUPAC name for the compound is 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one .[1]
Chemical Structure
The chemical structure of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is depicted below. This structure has been verified through public chemical databases.[1]
Figure 1: 2D structure of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one.
The molecule features a four-carbon butanone chain. The carbonyl group is at position 1, which is attached to a 4-chlorophenyl ring. A bromine atom is substituted at the alpha-position (carbon-2), and a chlorine atom is at position 4.
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is provided in the table below. These properties are essential for planning synthetic procedures, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrCl₂O | [1] |
| Molecular Weight | 295.98 g/mol | [1] |
| CAS Number | 3760-66-5 | [1] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |
Synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
A robust and efficient synthesis is critical for the accessibility of this key intermediate. A logical and well-established two-step synthetic sequence is proposed, starting from readily available commercial starting materials.
Figure 2: Proposed two-step synthesis of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one.
Step 1: Friedel-Crafts Acylation to Synthesize 4-chloro-1-(4-chlorophenyl)butan-1-one
The first step involves the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to introduce the acyl group onto the aromatic ring.[2][4]
Causality Behind Experimental Choices:
-
Reactants: Chlorobenzene is chosen as the aromatic substrate. The chloro-substituent is deactivating yet ortho-, para-directing. The para-product is generally favored due to reduced steric hindrance. 4-chlorobutyryl chloride serves as the acylating agent.
-
Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion from the acyl chloride. A stoichiometric amount is required as the product ketone complexes with AlCl₃.[4]
-
Solvent and Temperature: Dichloromethane (DCM) is a common inert solvent for Friedel-Crafts reactions. The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction and minimize potential side reactions.[1]
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 4-chlorobutyryl chloride (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, add chlorobenzene (1.0-1.2 eq.) dropwise at the same temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization to yield 4-chloro-1-(4-chlorophenyl)butan-1-one.
Step 2: α-Bromination of 4-chloro-1-(4-chlorophenyl)butan-1-one
The second step is the regioselective bromination at the α-position of the ketone intermediate. This reaction is typically carried out under acidic conditions, which facilitates the formation of an enol intermediate that then reacts with elemental bromine.[5][6]
Causality Behind Experimental Choices:
-
Reagents: Elemental bromine (Br₂) is the brominating agent. Acetic acid is a common solvent and also acts as a catalyst for enolization.
-
Regioselectivity: The α-position to the carbonyl group is activated for halogenation due to the electron-withdrawing nature of the carbonyl, which stabilizes the enol intermediate.
Experimental Protocol:
-
Dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the bromine color and the reaction progress by TLC.
-
After completion, pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) will afford the purified 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one.
Reactivity and Synthetic Applications
The synthetic utility of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one stems from its nature as an α-haloketone, a class of highly reactive electrophilic intermediates.[7]
Figure 3: General reactivity of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one with nucleophiles.
The primary site of reactivity is the α-carbon bearing the bromine atom. This carbon is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom, making it susceptible to nucleophilic substitution (Sₙ2) reactions.[7]
Application in the Synthesis of Azole Antifungal Agents
A significant potential application of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is in the synthesis of azole-based antifungal drugs. Many of these drugs, such as ketoconazole and its analogs, contain a substituted imidazole or triazole ring connected to an aromatic core through a short linker. The α-haloketone moiety is an ideal electrophile for reaction with the nucleophilic nitrogen of an azole ring.[8]
Proposed Reaction Scheme: The reaction of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one with 1,2,4-triazole in the presence of a base would lead to the formation of a key intermediate for a new class of azole antifungals. The chloroalkyl chain provides a further point for diversification.
Experimental Protocol for Reaction with 1,2,4-Triazole:
-
In a round-bottom flask, dissolve 1,2,4-triazole (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
To this stirred suspension, add a solution of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq.) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-substituted triazole derivative.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the protons on the 4-chlorophenyl ring.
-
Methine Proton (α-carbon): A triplet or doublet of doublets around δ 5.0-5.5 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (β and γ carbons): Complex multiplets in the range of δ 2.5-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal around δ 190-195 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm).
-
α-Carbon (C-Br): A signal around δ 40-45 ppm.
-
β-Carbon and γ-Carbon (C-Cl): Signals in the range of δ 30-50 ppm.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A characteristic isotopic cluster due to the presence of one bromine and two chlorine atoms.
-
Fragmentation: Expect to see fragmentation patterns arising from the loss of Br, Cl, and cleavage at the α-position to the carbonyl group (α-cleavage), leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141).[11][12]
FTIR (Fourier-Transform Infrared Spectroscopy):
-
C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹, characteristic of an aryl ketone.[13]
-
C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Safety and Handling
As a halogenated organic compound, and specifically an α-haloketone, 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of this class of compounds.[14][15]
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.
Conclusion
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is a versatile and valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and predictable reactivity as an α-haloketone make it an attractive starting material for the construction of complex molecules, including potential new antifungal agents. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its key reactivity, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists in their efforts to explore the full synthetic potential of this promising compound.
References
- PubChem. (n.d.). 2-Bromo-1-phenylbutan-1-one. Retrieved from a source providing synthesis methods for similar compounds.
-
PubChem. (n.d.). 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one. Retrieved from [Link]
- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from a university lab manual detailing the procedure.
- Al-Zaydi, K. M. (2014). Synthetic Access to Aromatic α-Haloketones. Molecules, 19(10), 15687-15739.
- Asian Journal of Chemistry. (Year). Title of the article providing a synthesis protocol for a similar bromoketone.
- Supporting Information for a scientific article providing NMR d
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
- YouTube. (2011, August 2).
- Heaney, H. (1991). The Bimolecular Aromatic Friedel–Crafts Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 733-752). Pergamon.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)
- Fisher Scientific. (2012, March 7). Safety Data Sheet for a similar alpha-haloketone.
- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966.
- Smolecule. (2023, August 15). Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0.
- ChemicalBook. (n.d.). 2-Bromo-4-chlorophenol(695-96-5) 1H NMR spectrum.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 2-Bromo-4′-chloroacetophenone.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Image].
- Master Organic Chemistry. (n.d.).
- Al-Zaydi, K. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(10), 15687-15739.
- Heeres, J., Backx, L. J. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003–1005.
- Chemistry LibreTexts. (2024, September 30). Table of Characteristic IR Absorptions.
- YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video].
- The Royal Society of Chemistry. (n.d.). Supplementary Information for an article on pHP-SCN synthesis.
- Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups.
- Google Patents. (n.d.). Method for preparing α,ω-bromochloroalkanes.
- Staniszewska, M., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 7, 1246.
- Google Patents. (n.d.). Method for preparing alpha, omega-bromochloroalcanes.
- PubMed. (2020). Synthesis of promising antibacterial and antifungal agents... Pakistan Journal of Pharmaceutical Sciences, 33(5), 2161-2170.
- Benchchem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.
- SpectraBase. (n.d.). 2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum.
- NIST WebBook. (n.d.). Bromo-4-fluoroacetophenone.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- ChemicalBook. (n.d.). (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.
- IR Chart. (n.d.).
- R&D Systems. (n.d.). Cyanine 5, SE | Fluorescent Dyes.
- PubChem. (n.d.). 4-Bromo-1-(4-chlorophenyl)butan-1-one.
- Asian Journal of Chemistry. (Year). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals.
- DergiPark. (2016, October 27).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. rsc.org [rsc.org]
- 10. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. mdpi.com [mdpi.com]
- 15. α-Bromoketone synthesis by bromination [organic-chemistry.org]
